Protoporphyrinate

Vue d'ensemble

Description

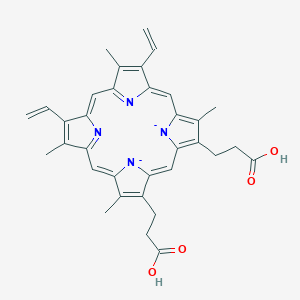

La Protoporphyrine IX est un composé organique classé comme une porphyrine. Elle joue un rôle crucial dans les organismes vivants en tant que précurseur d'autres composés essentiels comme l'hème (hémoglobine) et la chlorophylle. La Protoporphyrine IX est un solide fortement coloré qui n'est pas soluble dans l'eau. Elle contient un noyau porphine, un macrocycle tétrapyrrole présentant un caractère aromatique marqué .

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles

La Protoporphyrine IX peut être synthétisée par différentes méthodes. Une méthode courante consiste à faire réagir l'acide δ-aminolévulinique (ALA) avec le porphobilinogène pour former l'uroporphyrinogène III, qui est ensuite converti en coproporphyrinogène III. Le coproporphyrinogène III subit une décarboxylation oxydative pour former la protoporphyrinogène IX, qui est finalement oxydée en protoporphyrine IX .

Méthodes de production industrielle

La production industrielle de Protoporphyrine IX implique souvent l'utilisation de micro-organismes génétiquement modifiés. Par exemple, Rhodobacter sphaeroides peut être utilisé comme une usine cellulaire efficace pour la production de Protoporphyrine IX grâce à l'ingénierie métabolique et la biocatalyse .

Analyse Des Réactions Chimiques

Types de réactions

La Protoporphyrine IX subit diverses réactions chimiques, notamment :

Oxydation : La Protoporphyrine IX peut être oxydée pour former la biliverdine et la bilirubine.

Réduction : Elle peut être réduite pour former la protoporphyrinogène IX.

Substitution : La Protoporphyrine IX peut subir des réactions de substitution avec divers ions métalliques pour former des métalloporphyrines.

Réactifs et conditions courants

Oxydation : Le peroxyde d'hydrogène ou d'autres agents oxydants peuvent être utilisés.

Réduction : Des agents réducteurs comme le borohydrure de sodium peuvent être utilisés.

Substitution : Des sels métalliques tels que le sulfate ferreux ou l'acétate de zinc sont couramment utilisés.

Principaux produits formés

Oxydation : Biliverdine, bilirubine.

Réduction : Protoporphyrinogène IX.

Substitution : Métalloporphyrines comme l'hème, la protoporphyrine de zinc.

Applications de recherche scientifique

La Protoporphyrine IX présente un large éventail d'applications dans la recherche scientifique :

Chimie : Utilisée comme précurseur pour la synthèse de divers dérivés de porphyrines.

Biologie : Joue un rôle dans l'étude de la biosynthèse et du métabolisme de l'hème.

Médecine : Utilisée en thérapie photodynamique (PDT) pour le traitement du cancer et en résection guidée par fluorescence (FGR) des tumeurs

Industrie : Utilisée dans la production de porphyrines et de métalloporphyrines bioactives pour diverses applications.

Mécanisme d'action

La Protoporphyrine IX exerce ses effets grâce à sa capacité à se lier aux ions métalliques et à former des métalloporphyrines. En thérapie photodynamique, la Protoporphyrine IX agit comme un photosensibilisateur. Lorsqu'elle est irradiée par une lumière visible, elle produit des espèces réactives de l'oxygène (ROS) telles que l'oxygène singulet, ce qui induit la mort cellulaire dans la région illuminée . Les cibles moléculaires comprennent les protéines cellulaires et les membranes, ce qui conduit à des dommages oxydatifs et à l'apoptose .

Applications De Recherche Scientifique

Protoporphyrin IX has a wide range of applications in scientific research:

Chemistry: Used as a precursor for the synthesis of various porphyrin derivatives.

Biology: Plays a role in the study of heme biosynthesis and metabolism.

Medicine: Used in photodynamic therapy (PDT) for cancer treatment and in fluorescence-guided resection (FGR) of tumors

Industry: Employed in the production of bioactive porphyrins and metalloporphyrins for various applications.

Mécanisme D'action

Protoporphyrin IX exerts its effects through its ability to bind to metal ions and form metalloporphyrins. In photodynamic therapy, protoporphyrin IX acts as a photosensitizer. Upon irradiation with visible light, it produces reactive oxygen species (ROS) such as singlet oxygen, which induces cell death in the illuminated region . The molecular targets include cellular proteins and membranes, leading to oxidative damage and apoptosis .

Comparaison Avec Des Composés Similaires

Composés similaires

Coproporphyrine III : Une autre porphyrine impliquée dans la biosynthèse de l'hème.

Uroporphyrinogène III : Un précurseur dans la biosynthèse de la Protoporphyrine IX.

Hème : Une métalloporphyrine contenant du fer dérivée de la Protoporphyrine IX

Unicité

La Protoporphyrine IX est unique en raison de son rôle de précurseur direct de l'hème et de son application en thérapie photodynamique. Sa capacité à former diverses métalloporphyrines avec différents ions métalliques la distingue également des autres porphyrines .

Propriétés

IUPAC Name |

3-[18-(2-carboxyethyl)-8,13-bis(ethenyl)-3,7,12,17-tetramethylporphyrin-21,24-diid-2-yl]propanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C34H34N4O4/c1-7-21-17(3)25-13-26-19(5)23(9-11-33(39)40)31(37-26)16-32-24(10-12-34(41)42)20(6)28(38-32)15-30-22(8-2)18(4)27(36-30)14-29(21)35-25/h7-8,13-16H,1-2,9-12H2,3-6H3,(H4,35,36,37,38,39,40,41,42)/p-2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PRFMATRBBQRQBM-UHFFFAOYSA-L | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=CC3=C(C(=C([N-]3)C=C4C(=C(C(=N4)C=C5C(=C(C(=N5)C=C1[N-]2)C)C=C)C)C=C)C)CCC(=O)O)CCC(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C34H32N4O4-2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

560.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(9S)-14-[3-(pyridin-2-ylamino)propoxy]-9-tricyclo[9.4.0.03,8]pentadeca-1(11),3,5,7,12,14-hexaenyl]acetic acid](/img/structure/B1240952.png)

![[Phosphoric acid tetradecyl(R)-1-carboxymethyl-2-(trimethylaminio)ethyl]dianion](/img/structure/B1240953.png)

![6-methoxy-N-(4-methoxyphenyl)-5-methyl-3-oxo-1,2-dihydropyrido[1,2-a]benzimidazole-4-carboxamide](/img/structure/B1240957.png)

![6-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-Aminopurin-9-YL)-4-hydroxy-3-phosphonooxyoxolan-2-YL]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethylsulfanyl]-6-oxohexanoic acid](/img/structure/B1240958.png)

![[(2S)-3-hydroxy-2-[(5Z,8Z,11Z,14Z)-icosa-5,8,11,14-tetraenoyl]oxypropyl] (5Z,8Z,11Z,14Z)-icosa-5,8,11,14-tetraenoate](/img/structure/B1240961.png)

![8-methyl-N-[(4-methylphenyl)methyl]-[1,2,4]triazolo[4,3-a]quinoxalin-4-amine](/img/structure/B1240963.png)

![1-S-[2-(4-hydroxy-1H-indol-3-yl)-N-(sulfooxy)ethanimidoyl]-1-thio-beta-D-glucopyranose](/img/structure/B1240964.png)

![(12E,25Z)-5,16,21,32-Tetrabromo-4,17-dihydroxy-12,25-bis(hydroxyimino)-2,19-dioxa-10,27-diazapentacyclo[28.2.2.220,23.13,7.114,18]octatriaconta-1(32),3,5,7(38),14(37),15,17,20,22,30,33,35-dodecaene-11,26-dione](/img/structure/B1240968.png)

![4-{(2E)-2-[(1,2-dimethyl-1H-indol-3-yl)methylidene]hydrazinyl}benzoic acid](/img/structure/B1240970.png)